Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 16709-23-2
VCID: VC21056825
InChI: InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)
SMILES: C(CC(C(=O)N)N)CN=C(N)N
Molecular Formula: C6H15N5O
Molecular Weight: 173.22 g/mol

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

CAS No.: 16709-23-2

Cat. No.: VC21056825

Molecular Formula: C6H15N5O

Molecular Weight: 173.22 g/mol

* For research use only. Not for human or veterinary use.

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- - 16709-23-2

Specification

CAS No. 16709-23-2
Molecular Formula C6H15N5O
Molecular Weight 173.22 g/mol
IUPAC Name 2-amino-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)
Standard InChI Key ULEBESPCVWBNIF-UHFFFAOYSA-N
SMILES C(CC(C(=O)N)N)CN=C(N)N
Canonical SMILES C(CC(C(=O)N)N)CN=C(N)N

Introduction

Chemical Properties and Identification

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- is an organic compound characterized by its amide functional group and multiple amino groups. It serves as an important chemical entity with diverse applications in biochemical research and pharmaceutical development .

Basic Identification

The compound can be identified through several chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

ParameterValue
CAS Number16709-23-2
Molecular FormulaC₆H₁₅N₅O
Molecular Weight173.22 g/mol
IUPAC Name2-amino-5-(diaminomethylideneamino)pentanamide
Synonyms2-Amino-5-guanidinopentanamide, NSC-203804, Argininamide
InChIInChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)
SMILESC(CC(C(=O)N)N)CN=C(N)N

Physicochemical Properties

The compound exhibits several important physicochemical properties that influence its behavior in chemical and biological systems, as presented in Table 2.

Table 2: Physicochemical Properties of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-

PropertyValueMethod
XLogP3-AA-2.6Computed
Hydrogen Bond Donor Count4Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count5Computed
Exact Mass173.12766012 DaComputed
Topological Polar Surface Area134 ŲComputed
Complexity175Computed
Undefined Atom Stereocenter Count1Computed

Structural Features

The compound is characterized by the presence of an amide group and an aminoiminomethyl (guanidino) group, which contribute to its unique chemical properties and biological activities. The backbone consists of a pentanamide structure with specific functional groups positioned to enable interactions with biological targets .

Synthetic Routes and Production

Various synthetic pathways exist for the preparation of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, each with specific advantages for different applications.

Laboratory Synthesis

In laboratory settings, the synthesis typically follows these general approaches:

  • Reaction of pentanoic acid with appropriate amines under controlled conditions

  • The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield

Industrial Production

For large-scale industrial production, the process is modified to accommodate commercial requirements:

  • Automated reactors are employed for consistent large-scale synthesis

  • The process parameters are carefully optimized for high yield and purity

  • Strict control of reaction variables including temperature, pressure, and reagent concentrations is maintained throughout production

Quality Control Parameters

The final product must meet specific quality criteria to ensure chemical purity and consistency for research or pharmaceutical applications. These parameters are regularly monitored through analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Biological Activity

Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- demonstrates significant biological activity that makes it valuable for biochemical research and potential therapeutic applications.

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory properties:

  • Demonstrates inhibitory effects on specific enzymes relevant to drug development research

  • Shows particular activity against matrix metalloproteinases (MMPs) in experimental studies

Mechanism of Action

The biological activity of the compound is attributed to its molecular structure and functional groups:

  • Primary mechanism involves forming hydrogen bonds and electrostatic interactions with active sites of target enzymes

  • These interactions lead to inhibition or modulation of enzyme activity in biological systems

  • The guanidino group (aminoiminomethyl) plays a crucial role in binding to anionic sites in enzyme active centers

Structure-Activity Relationship

The relationship between the compound's structure and its biological activity provides insights into potential modifications for enhanced efficacy:

  • The presence of the amide group contributes to hydrogen bonding potential

  • The aminoiminomethyl group creates strong electrostatic interactions with target molecules

  • The pentanamide backbone provides appropriate spacing between functional groups for optimal biological activity

Stereochemistry and Isomers

Stereoisomeric Forms

The compound contains one stereocenter, resulting in two possible stereoisomers with distinct properties:

  • (R)-isomer (D-configuration): Also known as D-argininamide or H-D-Arg-NH2, often used as the dihydrochloride salt for improved solubility (CAS: 203308-91-2)

  • (S)-isomer (L-configuration): The naturally occurring configuration, also referred to as L-argininamide

Salt Forms

Various salt forms exist to improve properties such as solubility and stability:

  • Dihydrochloride salt: Enhances water solubility for biological assays and pharmaceutical formulations

  • Free base form: Used in specific chemical reactions and research applications

Derivatives and Related Compounds

Several structurally related compounds have been synthesized and studied:

  • N-hydroxy derivative of the S-isomer (CAS: 25125-96-6): Features a hydroxylamine functional group that modifies its reactivity and biological properties

  • Derivatives with naphthalene moieties: Including 4-methoxy-2-naphthalenyl (CAS: 60285-94-1) and 2-naphthalenyl (CAS: 18905-73-2) substituents that alter the compound's lipophilicity and receptor binding characteristics

Applications in Research and Development

Pharmaceutical Research

The compound finds numerous applications in pharmaceutical research:

  • Used as a tool compound in enzyme inhibition studies

  • Employed in drug development pipelines as a lead structure for medicinal chemistry optimization

  • Serves as a reference standard for analytical method development

Biochemical Studies

In biochemical research, the compound serves various purposes:

  • Used to investigate protein-ligand interactions through binding studies

  • Employed as a probe to elucidate enzymatic mechanisms

  • Utilized in structure-activity relationship studies for rational drug design

Analytical Applications

The compound has utility in analytical chemistry:

  • Used as a reference standard for chromatographic method development

  • Employed in the development of enzyme assays

  • Serves as a control in high-throughput screening platforms

Comparative Analysis with Related Compounds

Structural Comparison

Table 3 presents a comparison of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- with its structurally related compounds.

Table 3: Structural Comparison of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-16709-23-2C₆H₁₅N₅O173.22 g/molParent compound
(R)-Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-203308-91-2C₆H₁₅N₅O173.22 g/molR-stereochemistry
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-hydroxy-, (2S)-25125-96-6C₆H₁₅N₅O₂189.22 g/molN-hydroxy group
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-(4-methoxy-2-naphthalenyl)-, (2S)-60285-94-1C₁₇H₂₃N₅O₂329.40 g/mol4-methoxy-2-naphthalenyl group
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)-18905-73-2C₁₆H₂₁N₅O·HCl335.83 g/mol2-naphthalenyl group, HCl salt

Functional Comparison

The functional properties of these related compounds vary significantly:

  • The parent compound demonstrates balanced hydrophilicity and biological activity

  • Naphthalene derivatives exhibit increased lipophilicity and potential for hydrophobic interactions

  • The N-hydroxy derivative shows altered reactivity and potential for different hydrogen bonding patterns

  • Salt forms demonstrate improved water solubility but may have different stability profiles

Research Findings and Applications

Enzyme Inhibition Studies

Research has demonstrated the effectiveness of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- in enzyme inhibition:

  • In vitro studies have shown inhibitory effects on specific enzymes relevant to drug development

  • Particular activity has been documented against matrix metalloproteinases (MMPs)

  • The compound's enzyme inhibition profile makes it valuable for medicinal chemistry applications

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies provide insights into the molecular features responsible for biological activity:

  • The guanidino group (aminoiminomethyl) is essential for strong binding to anionic sites

  • The amide functionality contributes significantly to hydrogen bonding interactions

  • The pentanamide backbone provides optimal spacing between functional groups for biological target interactions

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